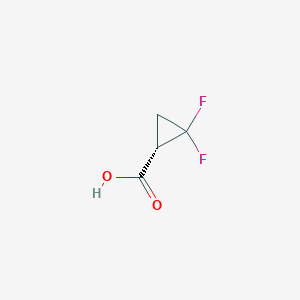

(1S)-2,2-difluorocyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-2,2-difluorocyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C4H4F2O2 and its molecular weight is 122.071. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mechanistic Studies and Inhibition of ACC Deaminase

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) has been examined for its reactivity and inhibitory effects on 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. DFACC undergoes decomposition under near-physiological conditions to 3-fluoro-2-oxobut-3-enoic acid. It acts as a slow-dissociating inhibitor of ACC deaminase, displaying submicromolar affinity. This study highlights the potential of DFACC in probing the mechanism of action of ACC deaminase, a key enzyme in the ethylene biosynthesis pathway in plants (Liu et al., 2015).

Deoxyfluorination of Carboxylic Acids

The application of 3,3-difluoro-1,2-diphenylcyclopropene (CpFluor) for the deoxyfluorination of carboxylic acids to form various acyl fluorides showcases a novel use of fluorinated cyclopropane derivatives. This methodology facilitates the transformation of diverse carboxylic acids into acyl fluorides under neutral conditions, highlighting the role of fluorinated cyclopropanes in synthetic organic chemistry (Wang et al., 2021).

Role in Ethylene Biosynthesis and Signaling

(1S)-2,2-difluorocyclopropane-1-carboxylic acid and its derivatives have been implicated in studies exploring ethylene biosynthesis and signaling, a critical pathway in plant physiology. Research into the regulation of 1-aminocyclopropane-1-carboxylic acid synthase gene expression and the role of 1-aminocyclopropane 1-carboxylic acid (ACC) as an ethylene-independent growth regulator underscores the importance of these compounds in understanding plant development and stress responses (Barry et al., 2000; Polko & Kieber, 2019).

Synthesis and Applications in Drug Discovery

The synthesis of tailor-made α-amino acids, including (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (Vinyl-ACCA), demonstrates the significance of fluorinated cyclopropane derivatives in the pharmaceutical industry. These compounds serve as key pharmacophoric units in the development of potent inhibitors for various diseases, highlighting the versatility and demand for fluorinated cyclopropane derivatives in medicinal chemistry (Sato et al., 2016).

Enhancing Biochemical Parameters in Stress Conditions

Beneficial rhizobacteria producing 1-aminocyclopropane-1-carboxylic acid deaminase (ACCd) have been shown to mitigate drought and salt stress in Panicum maximum Jacq., improving biochemical parameters and cell wall properties. This research illustrates the agronomic potential of manipulating ACC levels through microbial intervention, offering insights into sustainable agriculture practices (Tiwari et al., 2018).

Propiedades

IUPAC Name |

(1S)-2,2-difluorocyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLMOVWSQPHQME-REOHCLBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C1(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883301-82-3 |

Source

|

| Record name | (1S)-2,2-difluorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)

![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2712760.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide](/img/structure/B2712764.png)

![Ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2712774.png)